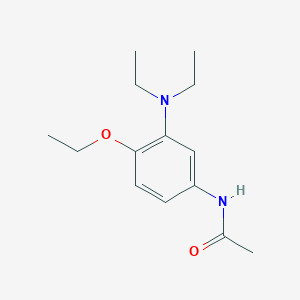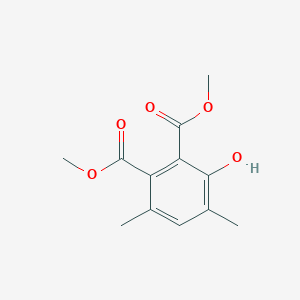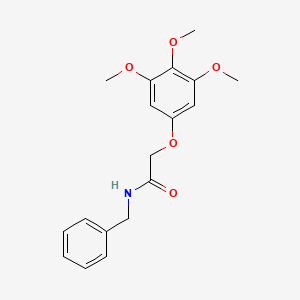
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a phenylmethyl group, and a trimethoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenoxy Intermediate: This step involves the reaction of 3,4,5-trimethoxyphenol with an appropriate halogenating agent to form the trimethoxyphenoxy intermediate.
Acetamide Formation: The intermediate is then reacted with acetamide under specific conditions to form the desired acetamide derivative.
Introduction of the Phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetamide, N-(phenylmethyl)-2-(3,4-dimethoxyphenoxy)-: Similar structure but with two methoxy groups instead of three.
Acetamide, N-(phenylmethyl)-2-(3,5-dimethoxyphenoxy)-: Another similar compound with different positioning of methoxy groups.
Acetamide, N-(phenylmethyl)-2-(4-methoxyphenoxy)-: Contains only one methoxy group.
Uniqueness
Acetamide, N-(phenylmethyl)-2-(3,4,5-trimethoxyphenoxy)- is unique due to the presence of three methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a compound of interest for further research and development.
属性
CAS 编号 |
24789-76-2 |
|---|---|
分子式 |
C18H21NO5 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO5/c1-21-15-9-14(10-16(22-2)18(15)23-3)24-12-17(20)19-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI 键 |
GKRGVOGWPNHCLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


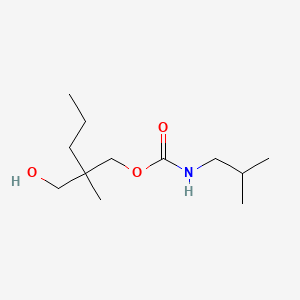
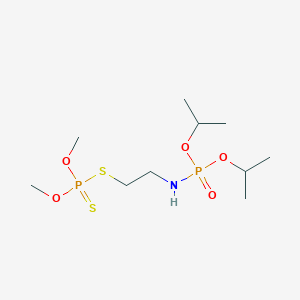
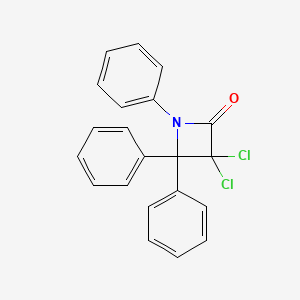



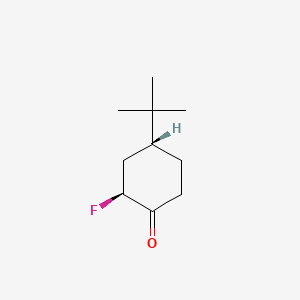
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

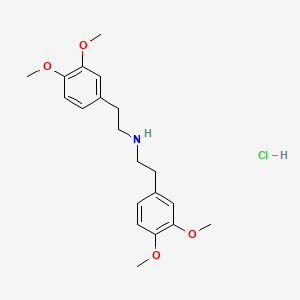
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
